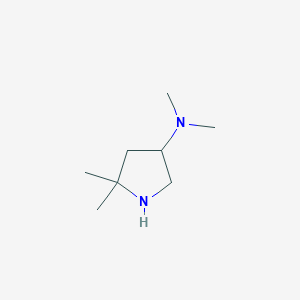

N,N,5,5-tetramethylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

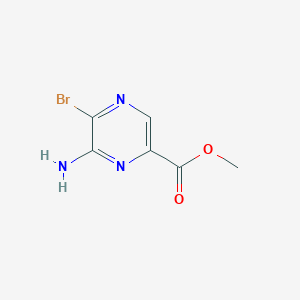

N,N,5,5-tetramethylpyrrolidin-3-amine is a chemical compound with the molecular formula C8H18N2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C8H18N2/c1-8(2)5-7(6-9-8)10(3)4/h7,9H,5-6H2,1-4H3 . This indicates that the molecule consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with methyl groups, and the nitrogen atom is substituted with two methyl groups. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 142.24 .Scientific Research Applications

Application in Peptide and Protein Chemistry

N,N,5,5-Tetramethylpyrrolidin-3-amine and its derivatives have been explored in peptide and protein chemistry. For instance, a novel protected spin-labeled beta-amino acid, [(9-fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid] (Fmoc-POAC), was developed. This derivative was used for the successful synthesis of spin-labeled peptide analogues, demonstrating its utility in structural investigations and a wide range of chemical and biological applications (Tominaga et al., 2001).

Synthesis of N-Methyl- and N-Alkylamines

This compound is relevant in the synthesis of N-methyl- and N-alkylamines, which are important in various life-science molecules. A study reported an efficient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for synthesizing various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).

Inhibitory Activity Toward Alpha-Mannosidases

The compound and its structural derivatives have been used in the synthesis of tri- and tetramines containing 2,3-dihydroxypyrrolidine moieties. These derivatives exhibited inhibitory activities toward alpha-mannosidases, indicating potential applications in the study and treatment of related biological processes (Gerber‐Lemaire et al., 2002).

Synthesis and Rapid Characterization of Amine-Functionalized Silica

In materials science, amine-functionalized colloidal silica particles have been prepared using (3-aminopropyl) trimethoxysilane, where this compound plays a role in functionalization processes. This application is crucial in various applications and fundamental investigations in materials science (Soto-Cantu et al., 2012).

Safety and Hazards

The safety information for N,N,5,5-tetramethylpyrrolidin-3-amine indicates that it is potentially dangerous. The compound has been assigned the hazard statements H226, H302, H314, and H335, which indicate that it is flammable, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

N,N,5,5-tetramethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)5-7(6-9-8)10(3)4/h7,9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMNHKWKXFQUCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)N(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2410641.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)